Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate
Description
Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate is a β-amino ester derivative characterized by a methoxy-substituted benzylamine group attached to the β-carbon of a methyl butanoate backbone.
This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry research, particularly in the preparation of heterocyclic frameworks or bioactive molecules. Its reactive amino and ester groups enable participation in cyclization, condensation, or nucleophilic substitution reactions .
Properties
IUPAC Name |
methyl 3-[(2-methoxyphenyl)methylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(8-13(15)17-3)14-9-11-6-4-5-7-12(11)16-2/h4-7,10,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPMPRIVRYSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate typically involves the esterification of butanoic acid derivatives with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Butanoic acid derivative+MethanolAcid catalystMethyl ester+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Alkylated amines
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate has been investigated for its potential as a therapeutic agent. The presence of the methoxy group is known to enhance the pharmacological profile of compounds, potentially improving their efficacy and bioavailability.
- Anticancer Activity : Similar compounds have shown promising results as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy. Studies indicate that modifications in the structure of related esters can lead to potent anticancer agents, suggesting that this compound could exhibit similar properties .
Neuropharmacology
Research into compounds with similar structural motifs has revealed their potential neuroprotective effects. The interaction of methoxy groups with neurotransmitter systems can lead to modulation of neuronal activity, making this compound a candidate for further studies in neuropharmacology.
- Potential Applications : Investigating its effects on neurotransmitter release and receptor activity could uncover new therapeutic avenues for neurological disorders.
Synthesis of Analogues
The compound can serve as a precursor for synthesizing various analogues through structural modifications. By altering functional groups or substituents, researchers can explore a range of biological activities.
- Diverse Applications : The ability to modify this compound opens pathways for developing new drugs targeting different diseases, including cancer and neurological disorders.
Case Study 1: Anticancer Properties
A study on structurally related compounds demonstrated that certain derivatives exhibited significant antiproliferative activity against cancer cell lines such as HCT-116 and HeLa cells. The IC50 values were substantially lower than those of standard chemotherapeutics like doxorubicin, indicating the potential of these compounds as effective anticancer agents .
Case Study 2: Neuroprotective Effects
Research into phenolic compounds similar to this compound has shown neuroprotective effects in vitro. These studies suggest that such compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may enhance its binding affinity to certain biological targets, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Fluorine in methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate enhances electronegativity, improving metabolic stability in pharmaceutical contexts .
Synthetic Utility: Compounds like methyl 2-benzoylamino-3-oxobutanoate () serve as precursors for enamine formation, enabling cyclization under acidic conditions (e.g., polyphosphoric acid, PPA) to yield fused heterocycles such as oxazolo[4,5-c]quinolines . In contrast, the target compound’s β-amino ester structure may favor nucleophilic attacks or intramolecular cyclizations, depending on reaction conditions.
Applications :
- While pesticidal methyl esters (e.g., metsulfuron methyl ester, ) feature triazine-sulfonylurea motifs, the target compound and its analogs are specialized for heterocyclic synthesis rather than agrochemical use .
Research Findings and Methodological Insights
- Synthetic Routes: Analogous β-amino esters are synthesized via condensation of aromatic amines with β-keto esters (e.g., methyl 2-benzoylamino-3-oxobutanoate + aryl amines) under acid catalysis (PTSA) . Cyclization of intermediates like methyl 3-arylamino-2-benzoylaminobut-2-enoate using PPA yields imidazole or quinoline derivatives, demonstrating the versatility of β-amino esters in heterocycle assembly .
Biological Activity
Methyl 3-{[(2-methoxyphenyl)methyl]amino}butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxyphenyl group and an amino group, which are crucial for its biological activity. The methoxy group enhances lipophilicity, potentially improving pharmacokinetic properties, while the amino group can participate in hydrogen bonding and electrostatic interactions with biological targets.
This compound interacts with various enzymes and receptors. Its mechanism of action involves:
- Binding Affinity : The methoxyphenyl group may increase binding affinity to specific biological targets, influencing enzyme activity and receptor modulation.
- Hydrogen Bonding : The amino group facilitates hydrogen bonding, which is critical for the interaction with biomolecules.
2. Anti-inflammatory and Analgesic Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory and analgesic properties. These effects are hypothesized to arise from its ability to modulate inflammatory pathways through enzyme inhibition.
3. Interaction with Nicotinamide N-Methyltransferase (NNMT)
NNMT is a significant target in metabolic regulation and cancer therapy. Compounds structurally related to this compound have been studied for their inhibitory effects on NNMT. Such inhibitors can alter the SAM/SAH balance, impacting gene expression and cellular metabolism .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Potential against Gram-positive bacteria | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| NNMT Inhibition | Impact on metabolic regulation |
Comparative Analysis with Similar Compounds
This compound can be compared to other related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 3-{[(2-hydroxyphenyl)methyl]amino}butanoate | Hydroxy group presence | Enhanced antimicrobial activity |
| Methyl 3-{[(2-chlorophenyl)methyl]amino}butanoate | Chlorine substituent | Altered binding affinity |
| Methyl 3-{[(2-nitrophenyl)methyl]amino}butanoate | Nitro group presence | Potentially reduced activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
